Quantitative ¹³C NMR Isotope Shift and Coupling Constants for Unambiguous Deuteration Site Verification
Furfural-A-D1 exhibits a deuterium-induced ¹³C isotope shift of Δδ(C(1)) = 20.6 Hz and Δδ(C(2)) = 2.4 Hz relative to unlabeled furfural, accompanied by ¹J(¹³C(1)–D) = 27.3 Hz and ²J(¹³C(2)–D) = 4.5 Hz coupling constants in the proton-decoupled ¹³C NMR spectrum [1]. These values were obtained from a direct mixture of furfural (2) and furfural-d (1) in CDCl₃ at 20 mg/mL each, providing an internal standard for exact shift determination.
| Evidence Dimension | ¹³C NMR isotope shift (Δδ) and ¹³C–D coupling constants |
|---|---|
| Target Compound Data | Δδ(C(1)) = 20.6 Hz, Δδ(C(2)) = 2.4 Hz; ¹J(¹³C(1)–D) = 27.3 Hz, ²J(¹³C(2)–D) = 4.5 Hz |
| Comparator Or Baseline | Furfural (unlabeled); no isotope shift or coupling |
| Quantified Difference | Measurable isotope shift of 20.6 Hz at the labeled carbon; coupling constants confirm deuterium presence |
| Conditions | Proton-decoupled ¹³C NMR, 20 mg/mL in CDCl₃, mixture of furfural and furfural-d |
Why This Matters
The distinct isotope shift and coupling pattern serve as a built-in spectroscopic fingerprint, allowing researchers to confirm label integrity and site specificity without additional derivatization steps.
- [1] Köhler, T., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. https://doi.org/10.3390/M1654 View Source
